molecular formula C14H13NO3 B1273338 1-Benzyloxy-3-methyl-2-nitrobenzene CAS No. 61535-21-5

1-Benzyloxy-3-methyl-2-nitrobenzene

Cat. No. B1273338
Key on ui cas rn: 61535-21-5
M. Wt: 243.26 g/mol
InChI Key: ZUMJNYJMXBJJIC-UHFFFAOYSA-N
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Patent
US04835175

Procedure details

Under agitation, 26.3 g of oxalic acid diethyl ester and, 15 minutes later, a solution of 21.9 g of 3-benzyloxy-2-nitrotoluene in 30 ml of diethyl ether are added dropwise to a suspension of 9 g of potassium ethanolate in 200 ml of diethyl ether. The reaction mixture is heated for 20 hours under reflux; the thus-separated potassium salt of 3-benzyloxy-2-nitrophenylpyruvic acid ethyl ester is vacuum-filtered and washed with diethyl ether. The salt is then dissolved in a mixture of 200 ml of ethanol and 200 ml of concentrated acetic acid, the solution is combined with 50 g of powdered iron and heated under reflux for 90 minutes. The reaction mixture is allowed to cool, poured into 1 liter of ice water, filtered over kieselguhr, and the kieselguhr washed with diethyl ether. The organic phase is separated and the aqueous phase is extracted three times with diethyl ether. The combined organic phases are washed with saturated sodium carbonate solution, dried, and concentrated under vacuum. The residue is recrystallized from ethanol, thus obtaining 9.6 g of 7-benzyloxyindole-2-carboxylic acid ethyl ester, mp 82°-83° C.
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Name
potassium ethanolate
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6])C.[CH2:11]([O:18][C:19]1[C:20]([N+:26]([O-])=O)=[C:21]([CH3:25])[CH:22]=[CH:23][CH:24]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C([O-])C.[K+]>C(OCC)C>[CH2:8]([O:7][C:5]([C:4]1[NH:26][C:20]2[C:21]([CH:25]=1)=[CH:22][CH:23]=[CH:24][C:19]=2[O:18][CH2:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)=[O:6])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
26.3 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Name
Quantity
21.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C=CC1)C)[N+](=O)[O-]
Name
potassium ethanolate
Quantity
9 g
Type
reactant
Smiles
C(C)[O-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
the thus-separated potassium salt of 3-benzyloxy-2-nitrophenylpyruvic acid ethyl ester is vacuum-filtered
WASH
Type
WASH
Details
washed with diethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
The salt is then dissolved in a mixture of 200 ml of ethanol and 200 ml of concentrated acetic acid
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
poured into 1 liter of ice water
FILTRATION
Type
FILTRATION
Details
filtered over kieselguhr
WASH
Type
WASH
Details
the kieselguhr washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted three times with diethyl ether
WASH
Type
WASH
Details
The combined organic phases are washed with saturated sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=C(C=CC=C2C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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